molecular formula C13H9BrClN3OS B2526397 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-38-2

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No.: B2526397
CAS No.: 866014-38-2
M. Wt: 370.65
InChI Key: NVBRUBFVIONKKQ-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C13H9BrClN3OS and a molecular weight of 370.65 g/mol. This compound is characterized by the presence of a bromine atom, a chloropyridine moiety, and a carbamothioyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloropyridine-3-amine with thiophosgene to form the intermediate 2-chloropyridin-3-yl isothiocyanate.

    Coupling Reaction: The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the carbamothioyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: This compound has a similar structure but with different substituents on the pyridine ring.

    N-[(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and have similar structural features.

Uniqueness

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents with the carbamothioyl group and benzamide structure provides distinct chemical properties that are valuable in various research applications.

Properties

IUPAC Name

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBRUBFVIONKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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